molecular formula C20H33N3 B2837008 5-Tetradecyl-1H-1,2,3-benzotriazole CAS No. 300395-01-1

5-Tetradecyl-1H-1,2,3-benzotriazole

Cat. No.: B2837008
CAS No.: 300395-01-1
M. Wt: 315.505
InChI Key: PSAVRBKGXCNENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tetradecyl-1H-1,2,3-benzotriazole: is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is characterized by a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring . The addition of a tetradecyl group to the benzotriazole structure enhances its properties, making it suitable for specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Tetradecyl-1H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with a tetradecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

5-Tetradecyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Tetradecyl-1H-1,2,3-benzotriazole is used as a ligand in coordination chemistry to form metal complexes.

Biology:

In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to form stable complexes with metal ions enhances its bioactivity .

Medicine:

The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties .

Industry:

In the industrial sector, this compound is used as a corrosion inhibitor for metals, particularly in cooling systems and pipelines. Its ability to form a protective layer on metal surfaces prevents corrosion and extends the lifespan of equipment .

Mechanism of Action

The mechanism of action of 5-Tetradecyl-1H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it binds to metal surfaces and prevents oxidation. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Uniqueness:

5-Tetradecyl-1H-1,2,3-benzotriazole stands out due to the presence of the long tetradecyl chain, which enhances its hydrophobicity and allows for better interaction with hydrophobic surfaces. This makes it particularly effective as a corrosion inhibitor and in applications requiring enhanced surface activity .

Properties

IUPAC Name

5-tetradecyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-20(17-18)22-23-21-19/h15-17H,2-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAVRBKGXCNENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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